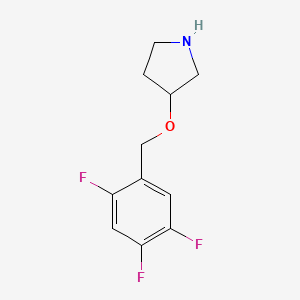
3-((2,4,5-Trifluorobenzyl)oxy)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((2,4,5-Trifluorobenzyl)oxy)pyrrolidine is an organic compound with the molecular formula C11H12F3NO. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a trifluorobenzyl group attached to the oxygen atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2,4,5-Trifluorobenzyl)oxy)pyrrolidine typically involves the reaction of pyrrolidine with 2,4,5-trifluorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
3-((2,4,5-Trifluorobenzyl)oxy)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the trifluorobenzyl group, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
3-((2,4,5-Trifluorobenzyl)oxy)pyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural features.
Industry: It can be used in the production of specialty chemicals and materials with unique properties
Wirkmechanismus
The mechanism of action of 3-((2,4,5-Trifluorobenzyl)oxy)pyrrolidine involves its interaction with molecular targets such as enzymes or receptors. The trifluorobenzyl group can enhance binding affinity and specificity, while the pyrrolidine ring contributes to the overall stability and bioavailability of the compound. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidine: A simple nitrogen-containing heterocycle with various biological activities.
2,4,5-Trifluorobenzyl chloride: A precursor used in the synthesis of 3-((2,4,5-Trifluorobenzyl)oxy)pyrrolidine.
Pyrrolidine-2,5-dione: A derivative with different biological properties
Uniqueness
This compound is unique due to the presence of the trifluorobenzyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry where fluorinated compounds often exhibit enhanced metabolic stability and bioactivity .
Eigenschaften
Molekularformel |
C11H12F3NO |
|---|---|
Molekulargewicht |
231.21 g/mol |
IUPAC-Name |
3-[(2,4,5-trifluorophenyl)methoxy]pyrrolidine |
InChI |
InChI=1S/C11H12F3NO/c12-9-4-11(14)10(13)3-7(9)6-16-8-1-2-15-5-8/h3-4,8,15H,1-2,5-6H2 |
InChI-Schlüssel |
WLRVGVZXBHDVPF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCC1OCC2=CC(=C(C=C2F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


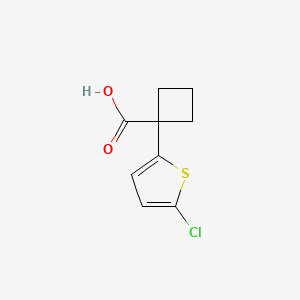
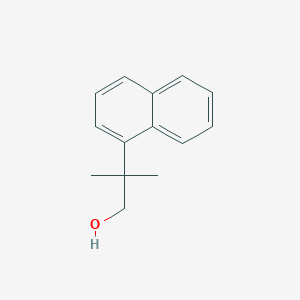
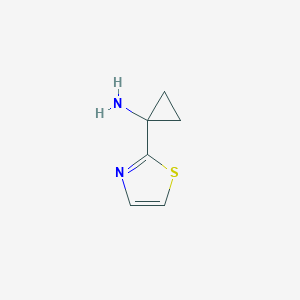
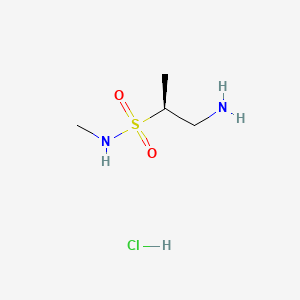
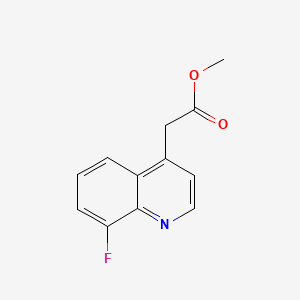
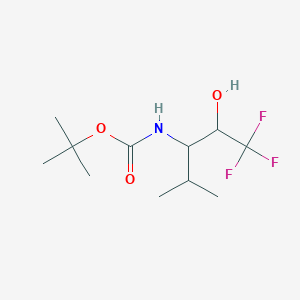

![Rac-(1r,4r)-4-[(5-bromopyridin-2-yl)oxy]cyclohexan-1-aminedihydrochloride,trans](/img/structure/B13591784.png)
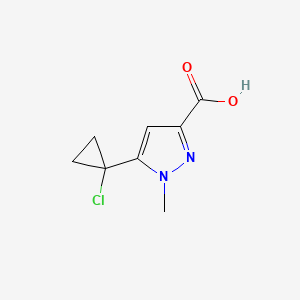
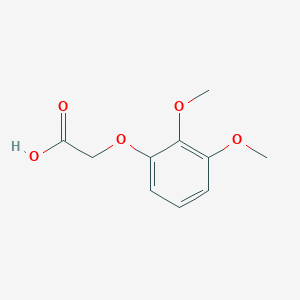
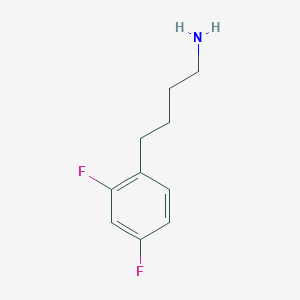
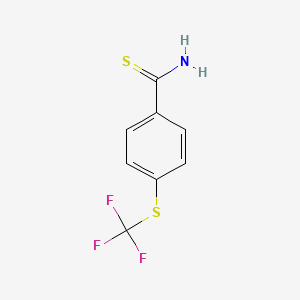
![3-[3-Fluoro-4-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B13591807.png)

